molecular formula C20H22Cl2N2O2 B465270 N,N'-bis(4-chlorophenyl)octanediamide CAS No. 313219-70-4

N,N'-bis(4-chlorophenyl)octanediamide

Cat. No.: B465270
CAS No.: 313219-70-4
M. Wt: 393.3g/mol
InChI Key: BFXHLEVONUGLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-chlorophenyl)octanediamide (CAS 313219-70-4) is a synthetic diamide compound with the molecular formula C₂₀H₂₂Cl₂N₂O₂ and a molecular weight of 393.3 g/mol . This molecule features an octanediamide core symmetrically substituted with 4-chlorophenyl groups, yielding a topological polar surface area of 58.2 Ų . Its structure incorporates multiple rotatable bonds, contributing to significant conformational flexibility . As a building block in medicinal chemistry research, compounds containing the 4-chlorophenyl moiety are frequently explored for their potential biological activity. Recent scientific investigations have demonstrated that structurally related N-(4-chlorophenyl) substituted heterocycles can exhibit significant kinase inhibitory properties and specific anti-glioma activity in vitro . Furthermore, such chlorophenyl-containing scaffolds are being actively investigated in agrochemical research, including virtual screening campaigns for novel fungicide development targeting plant pathogens . Researchers value this diamide for its potential as a synthetic intermediate or structural core in developing novel molecules for biochemical probing. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

313219-70-4

Molecular Formula

C20H22Cl2N2O2

Molecular Weight

393.3g/mol

IUPAC Name

N,N'-bis(4-chlorophenyl)octanediamide

InChI

InChI=1S/C20H22Cl2N2O2/c21-15-7-11-17(12-8-15)23-19(25)5-3-1-2-4-6-20(26)24-18-13-9-16(22)10-14-18/h7-14H,1-6H2,(H,23,25)(H,24,26)

InChI Key

BFXHLEVONUGLTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Significance of Substituted Phenylamide Moieties in Chemical Science

Exploration of Amidation Pathways for N,N'-bis(4-chlorophenyl)octanediamide Synthesis

The primary route for synthesizing this compound involves the reaction between octanedioic acid and 4-chloroaniline (B138754). This transformation can be accomplished through direct amidation, where the carboxylic acid and amine are coupled directly, often with the aid of a catalyst.

Direct Amidation Approaches in Batch and Continuous Flow Systems

Direct amidation is a prominent method for the synthesis of this compound. This approach is valued for its atom economy, as the primary byproduct is water. The reaction is typically carried out in a batch process by heating the reactants in the presence of a suitable catalyst.

A specific example of a batch synthesis involves the reaction of octanedioic acid with two equivalents of 4-chloroaniline. The use of a catalyst is crucial for driving the reaction to completion under manageable conditions. One documented method employs a titanocene dichloride (Cp2TiCl2) catalyst. In this process, the reactants are heated at reflux in a solvent such as toluene for 24 hours. This direct catalytic amidation has been shown to produce this compound in high yield.

While batch processing is common, continuous flow systems offer potential advantages for amidation reactions, such as improved heat and mass transfer, enhanced safety, and potential for process automation. Although specific examples for the continuous flow synthesis of this compound are not extensively detailed in the available literature, the principles of continuous flow amidation are well-established. Such a system would typically involve pumping a solution of the reactants and a catalyst through a heated reactor coil or a packed-bed reactor to achieve the desired conversion.

Multi-Step Synthesis Strategies Involving Octanediamine Intermediates

An alternative, though less direct, synthetic route could involve a multi-step strategy. This would begin with the conversion of octanedioic acid to an intermediate such as octanediamine. This diamine could then be reacted with a suitable derivative of 4-chlorobenzene, such as an acyl chloride (4-chlorobenzoyl chloride), to form the desired diamide (B1670390). This pathway, however, is more complex and less atom-economical compared to direct amidation.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the direct amidation synthesis of this compound is highly dependent on the reaction conditions and the choice of catalyst.

For the titanocene-catalyzed direct amidation, specific conditions have been optimized to achieve high yields. The key parameters include the choice of catalyst, solvent, temperature, and reaction time.

ParameterCondition
Reactants Octanedioic acid, 4-Chloroaniline
Catalyst Titanocene dichloride (Cp2TiCl2)
Solvent Toluene
Temperature Reflux
Reaction Time 24 hours
Yield 91%

The use of toluene as a solvent is advantageous as it allows for the azeotropic removal of water, which is formed as a byproduct during the amidation reaction. This helps to drive the reaction equilibrium towards the product side. The reflux temperature of toluene provides the necessary thermal energy for the reaction to proceed at a reasonable rate. The 24-hour reaction time was found to be sufficient for achieving a high conversion of the starting materials.

Purification Techniques and Purity Assessment for this compound

Following the synthesis, purification of the crude product is essential to obtain this compound of high purity. The primary purification method employed for this compound is column chromatography. This technique separates the desired product from any unreacted starting materials, catalyst residues, and byproducts based on their differential adsorption to a stationary phase. For this compound, a silica gel column is typically used with a suitable eluent system.

The purity of the final compound is assessed through various analytical techniques. The melting point of the purified solid is a key indicator of purity; a sharp melting point range suggests a high degree of purity. For this compound, a melting point of 188-189 °C has been reported.

Further confirmation of the structure and purity is obtained through spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound by identifying the different types of protons and carbon atoms and their connectivity.

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition.

These analytical methods collectively provide a comprehensive assessment of the purity and structural integrity of the synthesized this compound.

Advanced Spectroscopic Characterization of N,n Bis 4 Chlorophenyl Octanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis and Assignment

The ¹H NMR spectrum of N,N'-bis(4-chlorophenyl)octanediamide provides specific information about the chemical environment of the hydrogen atoms. The signals observed in the spectrum are analyzed based on their chemical shift (δ), multiplicity (the splitting pattern of the signal), and integration (the relative number of protons giving rise to the signal).

Detailed ¹H NMR data for this compound is not publicly available in the referenced materials. A hypothetical data table based on the expected structure is provided below for illustrative purposes.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.8 - 10.2Singlet2HN-H (Amide)
~ 7.5 - 7.7Doublet4HAr-H (ortho to -NH)
~ 7.2 - 7.4Doublet4HAr-H (ortho to -Cl)
~ 2.2 - 2.4Triplet4H-CO-CH₂-
~ 1.6 - 1.8Multiplet4H-CO-CH₂-CH₂-
~ 1.2 - 1.5Multiplet4H-CH₂-CH₂-CH₂-CH₂-

The aromatic protons on the two 4-chlorophenyl rings are expected to appear as distinct doublets due to their specific electronic environments. The protons of the octanediamide (B1619163) backbone would present as a series of multiplets and triplets, corresponding to the methylene (B1212753) groups at different positions within the aliphatic chain. The amide protons typically appear as a broad singlet at a downfield chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Detailed ¹³C NMR data for this compound is not publicly available in the referenced materials. A hypothetical data table based on the expected structure is provided below for illustrative purposes.

Chemical Shift (δ, ppm)Assignment
~ 172 - 174C=O (Amide)
~ 137 - 139Ar-C (C-NH)
~ 128 - 130Ar-C (C-Cl)
~ 128 - 130Ar-CH
~ 120 - 122Ar-CH
~ 36 - 38-CO-CH₂-
~ 28 - 30-CO-CH₂-CH₂-
~ 24 - 26-CH₂-CH₂-CH₂-CH₂-

The carbonyl carbons of the amide groups are characteristically found at the most downfield region of the spectrum. The aromatic carbons show signals in the typical aromatic region, with variations based on their substitution. The aliphatic carbons of the octanediamide chain would appear in the upfield region of the spectrum.

Application of Other Spectroscopic Techniques (e.g., UV-Vis for detection)

UV-Vis spectroscopy is a valuable tool for detecting the presence of chromophores, which are the parts of a molecule that absorb light in the ultraviolet or visible regions. For this compound, the aromatic rings and the amide functional groups act as chromophores.

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the electronic transitions within the chlorophenyl and amide moieties. While specific experimental UV-Vis data for this compound is not available in the provided search results, related structures containing aromatic amides typically exhibit strong absorptions in the UV region, often below 300 nm. This technique is particularly useful for quantitative analysis and for monitoring reactions involving this compound.

Computational and Theoretical Investigations of N,n Bis 4 Chlorophenyl Octanediamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. mdpi.com

For N,N'-bis(4-chlorophenyl)octanediamide, molecular docking simulations would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The simulation would calculate the most stable binding poses and estimate the binding energy, which indicates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein, would be identified. For instance, docking studies on similar benzamide-containing molecules have been used to rationalize binding modes within enzyme active sites like those of Histone Deacetylases (HDACs). mdpi.com If such a study were performed on this compound, the results would be presented in a table detailing binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Target A---
Target B---
Target C---

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The flexible octanediamide (B1619163) backbone of this compound allows it to adopt numerous conformations.

A thorough conformational analysis would map the potential energy surface of the molecule to identify low-energy, stable conformers. This is often achieved using computational chemistry methods that systematically rotate the molecule's rotatable bonds and calculate the energy of each resulting conformation. The results help in understanding which shapes the molecule is most likely to adopt in different environments, which is critical as the bioactive conformation that binds to a target receptor is typically a low-energy one. Studies on other flexible molecules have shown that techniques like NMR spectroscopy and computational modeling can identify unexpected low-energy conformations stabilized by intramolecular interactions.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either free in a solvent or bound to a protein target, would reveal its dynamic behavior.

If bound to a protein, the simulation would show the stability of the protein-ligand complex, fluctuations in the ligand's position within the binding site, and the persistence of key intermolecular interactions over the simulation period. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess stability. Such simulations are invaluable for confirming the results of molecular docking and understanding the physical basis of a ligand's affinity and selectivity for its target.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters (Note: This table is for illustrative purposes only, as specific data is not available.)

SystemSimulation Time (ns)Average RMSD (Å)Key Persistent Interactions
Ligand in Water---
Ligand-Protein Complex---

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov For this compound, these calculations could determine its electronic structure, orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for understanding how the molecule might interact with biological targets and for predicting its metabolic fate.

Table 3: Hypothetical Quantum Chemical Properties of this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

PropertyCalculated Value
HOMO Energy (eV)-
LUMO Energy (eV)-
HOMO-LUMO Gap (eV)-
Dipole Moment (Debye)-

Crystallographic and Supramolecular Structural Analysis of N,n Bis 4 Chlorophenyl Octanediamide

Single Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Analysis of Torsion Angles and Conformation in the Solid State

Without crystallographic data, an analysis of the torsion angles that define the conformation of the octanediamide (B1619163) chain and the orientation of the 4-chlorophenyl rings relative to the amide groups cannot be performed. It is therefore not possible to create a data table of these parameters.

Elucidation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The nature of the intermolecular hydrogen bonding, which is crucial for understanding the supramolecular architecture, remains unknown. Typically, N-H---O hydrogen bonds are expected to be a dominant feature in the crystal packing of such diamides. However, the specific geometry and connectivity of these bonds in N,N'-bis(4-chlorophenyl)octanediamide have not been determined. A data table detailing hydrogen bond geometries cannot be generated.

Investigation of Polymorphism and Solid-State Architectural Variations

The existence of polymorphs—different crystalline forms of the same compound—is a common phenomenon in organic solids and can have a significant impact on their physical properties. However, no studies on the potential polymorphism of this compound have been reported.

Research into Biological Activities and Mechanistic Pathways of N,n Bis 4 Chlorophenyl Octanediamide Non Clinical Focus

Antifungal Research Initiatives Involving N,N'-bis(4-chlorophenyl)octanediamide

Recent research has explored the potential of this compound as a novel antifungal compound, particularly against significant plant pathogens.

In Silico Screening and Potential as an Inhibitor of Fungal Cytochrome bc1 Complex (e.g., Pyricularia oryzae)

In the search for new fungicides to combat devastating agricultural diseases like rice blast, caused by the fungus Pyricularia oryzae, researchers have turned to computational methods. nih.govnih.gov A three-dimensional (3D) model of the P. oryzae cytochrome bc1 (cyt bc1) complex, a crucial enzyme in the fungal respiratory chain and a known target for strobilurin fungicides, was utilized for a high-throughput virtual screening (HTVS) of commercial compound libraries. nih.govnih.gov This in silico approach aims to predict the binding affinity of small molecules to a biological target, thereby identifying potential inhibitors. nih.govnih.gov

Through this screening process, this compound (designated as compound 2a in the study) was identified as a promising candidate from a selection of chemotypes designed and synthesized for testing. nih.govresearchgate.net The virtual screening suggested that this compound had the potential to interact with and inhibit the cyt bc1 enzyme. nih.gov

Hypothesized Mechanisms of Antifungal Action and Target Binding

Following its identification via virtual screening, this compound was synthesized and tested for its biological activity against both strobilurin-sensitive (wild-type, WT) and strobilurin-resistant (RES) strains of P. oryzae. nih.govresearchgate.net The cytochrome bc1 complex is the target for QoI fungicides, and inhibitors can bind at either the ubiquinol (B23937) oxidation (Qo) site or the ubiquinone reduction (Qi) site. mdpi.com

Intriguingly, while the compound was selected based on its predicted binding to the cyt bc1 complex, subsequent enzymatic assays revealed that it did not significantly inhibit the function of this enzyme in either the WT or RES strains. nih.govresearchgate.net However, despite the lack of direct enzymatic inhibition of its predicted target, this compound demonstrated a notable ability to inhibit the mycelial growth of both WT and RES P. oryzae strains by approximately 60%. nih.govresearchgate.net

This discrepancy suggests that the compound's antifungal effect occurs through a different mechanism of action than originally hypothesized. nih.govresearchgate.net The researchers concluded that this compound represents a new chemotype with a novel, as-yet-unidentified, antifungal target. nih.govresearchgate.net

CompoundTarget StrainMycelial Growth Inhibition (%)Cytochrome bc1 Inhibition (%)
This compound (2a) P. oryzae (WT)~60%Not Statistically Relevant
This compound (2a) P. oryzae (RES)~60%Not Statistically Relevant
Data sourced from a study on novel scaffolds targeting Pyricularia oryzae. researchgate.net

Enzyme Inhibition Studies of Related Octanediamide (B1619163) Scaffolds

The octanediamide core structure is present in various compounds that have been investigated for their ability to inhibit key enzymes involved in cellular processes. This section explores research on related scaffolds, as direct studies on this compound for these targets are not prominent.

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation in Research Models

The octanediamide scaffold is a key feature of certain Histone Deacetylase (HDAC) inhibitors. nih.govwikipedia.org HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. nih.govyoutube.com Dysregulation of HDAC activity is linked to various diseases, including cancer, making them an important therapeutic target. youtube.comexplorationpub.com

A prominent example of an HDAC inhibitor with an octanediamide-related structure is Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA). nih.govwikipedia.org Vorinostat's structure is based on an octanedioic acid core. nih.gov It functions by binding to the active site of class I, II, and IV HDACs. wikipedia.orghdacis.com The hydroxamic acid group chelates the zinc ion (Zn²⁺) essential for the enzyme's catalytic activity, effectively blocking it. wikipedia.orgnih.gov This inhibition leads to the accumulation of acetylated histones (hyperacetylation), which alters chromatin structure and ultimately affects gene transcription, leading to outcomes like cell cycle arrest and apoptosis in cancer cells. youtube.comnih.gov The study of compounds like Vorinostat demonstrates the potential of octanediamide-based structures to function as potent enzyme inhibitors for epigenetic modulation. nih.govnih.gov

PropertyDescription
Compound Name Vorinostat (SAHA)
Chemical Scaffold Suberoylanilide hydroxamic acid (features an octanediamide-related core) nih.gov
Mechanism of Action Binds to the active site of HDACs and chelates the catalytic zinc ion. wikipedia.org
Primary Target Class Class I and Class II Histone Deacetylases (HDACs). hdacis.com
Biological Effect Causes hyperacetylation of histones and other proteins, leading to modulation of gene expression. nih.gov
Research Application Studied extensively as an anticancer agent for its ability to induce cell differentiation, growth arrest, and apoptosis. youtube.comnih.gov

Ribonucleotide Reductase (RR) Inhibition Research

Ribonucleotide reductase (RR) is an essential enzyme in all living organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.govnih.gov Due to its critical role in cell replication, human RR (hRR) is a well-established target for the development of anticancer drugs. nih.govnih.gov

While various compounds have been developed to inhibit RR, including antimetabolites like Gemcitabine and others like Triapine, specific research focusing on octanediamide scaffolds as a distinct class of RR inhibitors is not extensively documented in the scientific literature. nih.govnih.gov Research has explored bivalent compounds that can inhibit RR, but a direct structural link to simple octanediamide scaffolds like this compound is not clearly established in prominent studies. nih.gov Therefore, while the inhibition of RR is a significant area of pharmaceutical research, the specific role and potential of the octanediamide scaffold in this context remains an area for future investigation.

In Vitro Biological Efficacy Assessments in Non-Clinical Model Systems

Cellular Assays for Antiproliferative Activity and Viability

The antiproliferative activity of this compound has been evaluated in non-clinical, in vitro settings. In a study investigating a series of novel histone deacetylase (HDAC) inhibitors, this compound was assessed for its ability to inhibit the growth of human promyelocytic leukemia (NB4) and human colon carcinoma (HCT116) cell lines.

The compound demonstrated low antiproliferative activity in both cell lines tested. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for this compound. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

The antiproliferative effects of this compound are suggested to be linked to its activity as a histone deacetylase inhibitor. However, within the series of compounds tested, this compound was categorized among those with low activity.

Antiproliferative Activity of this compound

Cell LineIC50 (µM)
NB4 (Human Promyelocytic Leukemia)>10
HCT116 (Human Colon Carcinoma)40

Investigation of Molecular Mechanisms of Cell Death Induction (e.g., Apoptosis)

Detailed studies specifically investigating the molecular mechanisms of cell death, such as the induction of apoptosis, by this compound are not extensively available in the public domain. While its classification as a histone deacetylase inhibitor suggests a potential role in inducing programmed cell death, specific experimental evidence and pathway analysis for this particular compound are not sufficiently documented in available research.

Interactions with Biological Membranes and Macromolecular Systems in Research Contexts

Information regarding the direct interactions of this compound with biological membranes and other macromolecular systems is limited in the currently available scientific literature. While its activity as an HDAC inhibitor implies interaction with the histone deacetylase enzyme, further research is required to characterize its broader interactions with other cellular macromolecules and its behavior within biological membrane systems.

Structure Activity Relationship Sar Studies and Analog Design Considerations for Octanediamides

Systematic Structural Modifications of the Octanediamide (B1619163) Core for Activity Modulation

The octanediamide core consists of an eight-carbon aliphatic chain linking two amide groups. This linker is a key structural element, and its length and flexibility can significantly impact how the molecule binds to its biological target.

Key Research Findings:

Linker Length: The eight-carbon chain of the octanediamide core is a common feature in molecules designed as inhibitors of certain enzymes, such as histone deacetylases (HDACs). Studies on related compounds, like the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), which also possesses an octanediamide-derived core, have shown that the length of the carbon chain is critical for activity. nih.govsigmaaldrich.com This chain allows the molecule to span a specific distance within the active site of the enzyme, positioning the functional groups for optimal interaction.

Conformational Flexibility: The flexibility of the octanediamide chain allows the molecule to adopt various conformations. This adaptability can be advantageous for binding to protein targets that may undergo conformational changes.

A systematic approach to modifying the octanediamide core could involve:

Varying the length of the polymethylene chain (e.g., from six to ten carbons) to determine the optimal length for a specific biological target.

Introducing conformational constraints, such as double bonds or cyclic structures within the chain, to lock the molecule into a more active conformation.

Influence of Aromatic Substituents on Biological Interactions and Selectivity

The N,N'-bis(4-chlorophenyl) portion of the molecule consists of two phenyl groups, each substituted with a chlorine atom at the para position. These aromatic groups are crucial for the molecule's interactions with its biological target.

Detailed Research Findings:

Role of Aromatic Rings: The phenyl groups can engage in various non-covalent interactions, including hydrophobic interactions and pi-stacking with aromatic residues in a protein's binding pocket. These interactions are often essential for anchoring the molecule in the correct orientation for biological activity.

Impact of Chlorine Substitution: The presence of chlorine atoms on the phenyl rings significantly influences the electronic properties of the aromatic system.

Hydrophobicity: The chlorine atoms increase the hydrophobicity of the phenyl rings, potentially enhancing interactions with hydrophobic pockets in a target protein.

The table below summarizes the general influence of aromatic substituents on molecular interactions, which can be extrapolated to understand the role of the 4-chlorophenyl groups in the title compound.

Substituent PropertyInfluence on Biological Interactions
Size and Shape Dictates the steric fit within a binding site.
Electronic Nature (Electron-donating/withdrawing) Modulates electrostatic and hydrogen bonding interactions.
Hydrophobicity/Hydrophilicity Affects solubility and hydrophobic interactions with the target.
Position on the Aromatic Ring (ortho, meta, para) Determines the spatial orientation of the substituent and its ability to interact with specific regions of the binding pocket.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

For a compound like N,N'-bis(4-chlorophenyl)octanediamide, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of structurally related octanediamide analogs with their corresponding biological activity data would be collected.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Connectivity indices, topological parameters.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP (lipophilicity), pKa, electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Potential Research Applications and Future Directions for N,n Bis 4 Chlorophenyl Octanediamide

Advancements in Agrochemical Development Based on Fungal Target Inhibition

N,N'-bis(4-chlorophenyl)octanediamide has been synthesized and investigated as part of research into new fungicides targeting the rice blast pathogen Pyricularia oryzae. This area of research is critical for global food security, as rice blast disease leads to significant crop yield losses annually. The exploration of novel compounds that can inhibit fungal growth is a key strategy in the development of new agrochemicals.

The synthesis of this compound was part of a broader study aimed at discovering new molecules that target cytochrome b, a component of the mitochondrial respiratory chain in fungi. Inhibition of this protein disrupts the energy production of the fungal cell, leading to its death. This mechanism of action is a well-established target for fungicides. While the specific activity of this compound was not detailed in the available research, its inclusion in a study focused on Pyricularia oryzae suggests its potential as a fungicidal agent.

Future research in this area could involve:

Detailed in vitro and in vivo testing: Evaluating the efficacy of this compound against a range of plant pathogenic fungi.

Mechanism of action studies: Confirming its target as cytochrome b and investigating potential secondary targets.

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of the compound to optimize its antifungal activity and selectivity.

Contribution to Lead Compound Discovery for Enzyme Inhibitors

The structural features of this compound, particularly the presence of two chlorophenyl groups and a flexible octanediamide (B1619163) linker, make it an interesting candidate for further investigation as an enzyme inhibitor. The development of small molecules that can specifically inhibit the activity of enzymes is a cornerstone of drug discovery and pesticide development.

While direct evidence of this compound inhibiting enzymes other than potentially cytochrome b is not yet available, its chemical structure is amenable to modification. By altering the linker length, the aromatic substitution, or introducing different functional groups, medicinal chemists could create a library of related compounds for screening against various enzymatic targets.

For example, similar diamide (B1670390) structures have been explored as inhibitors for a variety of enzymes. The flexibility of the octanediamide chain could allow the molecule to adopt conformations that fit into the active sites of different enzymes, while the chlorophenyl groups can engage in hydrophobic and halogen bonding interactions.

Future research could focus on:

Computational screening: Using molecular docking studies to predict the binding of this compound and its virtual derivatives to the active sites of various enzymes of interest in agriculture and medicine.

High-throughput screening: Testing the compound against a panel of enzymes to identify any inhibitory activity.

Lead optimization: If inhibitory activity is found, modifying the structure of the compound to improve its potency and selectivity.

Refinement and Scaling of Synthetic Methodologies

The synthesis of this compound has been reported in the scientific literature. The described method involves the reaction of suberoyl chloride with 4-chloroaniline (B138754). This is a relatively straightforward and common method for the formation of amides.

The reported synthesis yielded the desired product as a white solid. However, for the compound to be useful in larger-scale applications, such as in agrochemical production or extensive biological testing, the synthetic methodology would need to be refined and scaled up.

Key considerations for future synthetic work include:

Optimization of reaction conditions: Investigating different solvents, temperatures, and catalysts to maximize the yield and purity of the product.

Development of a scalable process: Adapting the laboratory-scale synthesis to a larger, more efficient process suitable for industrial production.

Purification techniques: Establishing efficient and cost-effective methods for purifying the compound to the required specifications for its intended application.

Table 1: Synthetic Details for this compound

Reactant 1Reactant 2ProductYield
Suberoyl chloride4-chloroanilineThis compoundNot specified

Exploration of Integrated Multi-Omics Approaches in Biological Research

To fully understand the biological effects of this compound, modern biological research techniques can be employed. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to a chemical compound.

If this compound is found to have significant biological activity, a multi-omics approach could elucidate its mechanism of action in great detail. For instance, if it is confirmed as a potent fungicide, these techniques could reveal:

Transcriptomic changes: Identifying which genes are up- or down-regulated in the fungus upon exposure to the compound.

Proteomic analysis: Observing changes in the levels of different proteins, which could confirm the intended target and reveal off-target effects.

Metabolomic profiling: Measuring changes in the levels of various metabolites, which can provide insights into the metabolic pathways that are disrupted by the compound.

This depth of understanding is invaluable for both optimizing the compound's desired effects and for assessing its potential for unintended consequences.

Table 2: Potential Multi-Omics Applications in the Study of this compound

Omics FieldPotential ApplicationExpected Outcome
Transcriptomics Analysis of fungal gene expression after treatment.Identification of stress response pathways and potential resistance mechanisms.
Proteomics Profiling of protein abundance changes in treated fungal cells.Confirmation of drug target engagement and identification of off-target effects.
Metabolomics Measurement of metabolite level alterations in response to the compound.Understanding of the metabolic perturbations caused by the compound.

Q & A

Basic Research Questions

Q. How can the molecular structure of N,N'-bis(4-chlorophenyl)octanediamide be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural determination. For analogous bisamide derivatives, single-crystal X-ray diffraction provides atomic coordinates, bond lengths, and angles. For example, N,N′-bis(4-chlorophenyl)but-2-enediamide was resolved in a monoclinic system (space group P21/n) with unit cell parameters a = 9.2397 Å, b = 13.0154 Å, c = 13.1239 Å, and β = 107.916° . Hydrogen bonding patterns, critical for stability, are visualized using displacement ellipsoids at 50% probability. Researchers should optimize crystallization conditions (solvent, temperature) to obtain high-quality crystals for diffraction studies.

Q. What spectroscopic techniques validate the synthesis of This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography–Mass Spectrometry (LC-MS) are essential. For bisamide derivatives, 1H^1H NMR signals for aromatic protons (e.g., δ 7.26–7.37 ppm for 4-chlorophenyl groups) and amide protons (δ 9.02 ppm) confirm connectivity . LC-MS with electrospray ionization (ESI) provides molecular ion peaks (e.g., m/z 472.0 [M+H]+^+ for related compounds) and purity assessment. Cross-referencing experimental and calculated molecular weights ensures structural fidelity .

Q. How do researchers ensure purity during synthesis of This compound?

  • Methodological Answer : Recrystallization and chromatographic methods (e.g., column chromatography) are standard. For bisamide derivatives, yields exceeding 90% are achieved via condensation reactions between acetamide derivatives and aldehydes under reflux conditions . Purity is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, targeting >95% purity thresholds. Impurity profiling, as seen in pharmaceutical standards, identifies byproducts like unreacted intermediates or isomers .

Advanced Research Questions

Q. How can crystallographic data discrepancies in This compound derivatives be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or symmetry may arise from polymorphism or solvent inclusion. For example, N,N′-bis(4-chlorophenyl)but-2-enediamide crystallizes in a monoclinic system, but alternative solvents or temperatures might yield triclinic forms . Researchers should compare experimental data with density functional theory (DFT)-optimized structures to identify lattice distortions. Rietveld refinement of powder XRD data can resolve ambiguities in space group assignments .

Q. What strategies optimize reaction conditions for This compound derivatives with low yields?

  • Methodological Answer : Systematic variation of catalysts, solvents, and stoichiometry is critical. In bisamide syntheses, method optimization (e.g., "Method 1" using 4-nitrobenzaldehyde) achieves 90% yields by controlling reaction time and temperature . Design of Experiments (DoE) approaches, such as factorial design, can identify synergistic effects between variables. For example, increasing equivalents of 4-chlorophenylacetamide or using polar aprotic solvents (e.g., DMF) may enhance nucleophilicity .

Q. How can computational modeling predict the stability of This compound under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and pKa calculations assess protonation states and hydrolytic stability. For chlorophenyl-containing compounds, the electron-withdrawing Cl group influences amide bond resilience. Researchers can use software like Gaussian or Schrödinger to model hydrolysis pathways at acidic/basic pH. Experimental validation via stability studies (e.g., HPLC monitoring of degradation products) corroborates computational predictions .

Q. What analytical approaches resolve overlapping signals in 1H^1H NMR spectra of This compound derivatives?

  • Methodological Answer : Advanced NMR techniques, such as 1H^1H-13C^13C Heteronuclear Single Quantum Coherence (HSQC) or 2D NOESY, distinguish overlapping aromatic/amide protons. For example, in N,N′-((4-nitrophenyl)methylene)bis(2-(4-chlorophenyl)acetamide), coupling constants (J = 8.0 Hz) and integration ratios differentiate meta/para-substituted protons . Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR further enhance spectral resolution.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for This compound?

  • Methodological Answer : Cross-validation with multiple techniques is essential. For instance, if X-ray data suggest a planar amide group but NMR shows restricted rotation, variable-temperature NMR can probe conformational flexibility. Discrepancies may arise from dynamic processes in solution vs. static crystal structures. Pairing powder XRD with solid-state NMR reconciles such differences by analyzing bulk vs. single-crystal behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.